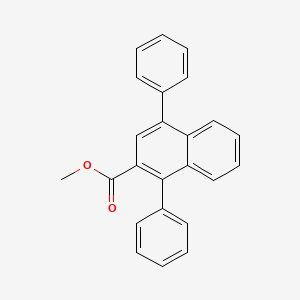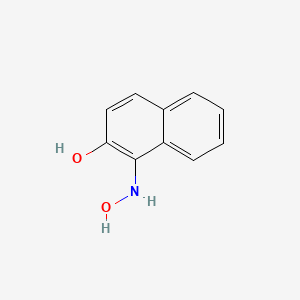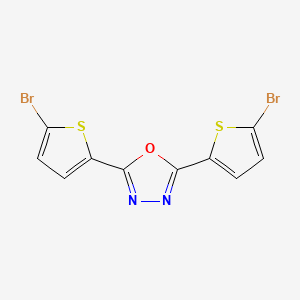
2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine is an organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of an ethoxy group attached to a naphthylmethyl moiety, which is further connected to a tetrahydropyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine typically involves the reaction of 1-naphthaldehyde with ethylamine and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired tetrahydropyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced tetrahydropyrimidine derivatives.
Substitution: Formation of substituted tetrahydropyrimidine derivatives.
Applications De Recherche Scientifique
2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine
- 2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine
- 2-(Ethoxy-(1-naphthyl)methyl)-4,5,6,7-tetrahydropyrimidine
Uniqueness
2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical properties and biological effects, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
33235-90-4 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
2-[ethoxy(naphthalen-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C17H20N2O/c1-2-20-16(17-18-11-6-12-19-17)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16H,2,6,11-12H2,1H3,(H,18,19) |
Clé InChI |
PKKRHRYCPUGUDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC2=CC=CC=C21)C3=NCCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


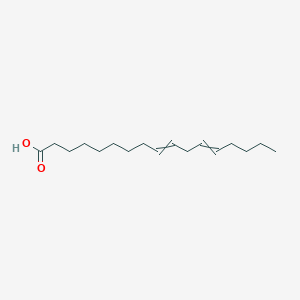
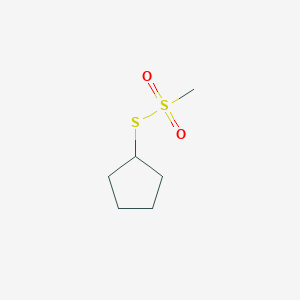
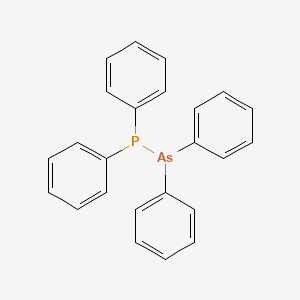
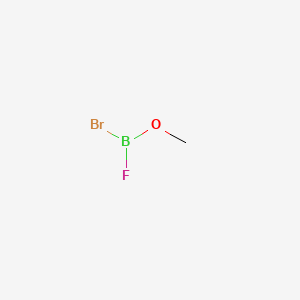

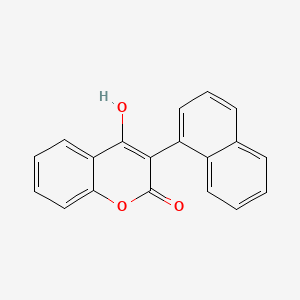

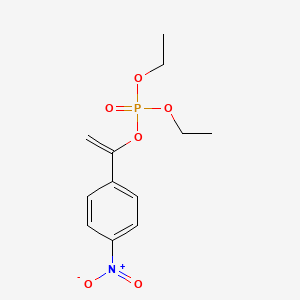

![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
